Cas no 42869-47-6 (6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine)
![6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine structure](https://www.kuujia.com/scimg/cas/42869-47-6x500.png)
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
- 3H-Imidazo[4,5-b]pyridine,6-bromo-2-methyl-
- 6-Bromo-2-methyl-4H-imidazo[4,5-b]pyridine
- 6-BroMo-2-Methyl-1h-iMidazo[4,5-b]pyridine
- 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine(SALTDATA: FREE)
- 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine 6-Bromo-2-methyl-4H-imidazo[4,5-b]pyridine
- 6-Bromo-2-methylimidazo[4,5-b]pyridine
- 3H-Imidazo[4,5-b]pyridine, 6-bromo-2-methyl-
- MLS000554841
- UQGVKOABQVMENO-UHFFFAOYSA-N
- AM995
- HMS2571L18
- STL322327
- NE3
- 1H-IMIDAZO[4,5-B]PYRIDINE, 6-BROMO-2-METHYL-
- SY042912
- 6-bromo-2-methyl-1 H-imidazo[4,5-b]pyridine
- AC-23431
- MB06429
- SCHEMBL618430
- A852398
- Z1250132320
- AKOS022421480
- SMR000146958
- AKOS005175028
- CHEMBL1329560
- FT-0647117
- MFCD08706034
- EN300-81976
- J-518336
- MFCD00763284
- DTXSID30365715
- 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine, 97%
- 42869-47-6
- PS-5673
- CS-0053825
- AN-212/12293062
- DB-070365
- ALBB-015050
-
- MDL: MFCD08706034
- Inchi: 1S/C7H6BrN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11)
- InChI Key: UQGVKOABQVMENO-UHFFFAOYSA-N
- SMILES: BrC1C([H])=NC2=C(C=1[H])N([H])C(C([H])([H])[H])=N2
Computed Properties
- Exact Mass: 210.97500
- Monoisotopic Mass: 210.97451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 41.6
Experimental Properties
- Color/Form: White to Yellow Solid
- Melting Point: 278-295 °C
- Boiling Point: 393.6℃/760mmHg
- PSA: 41.57000
- LogP: 2.02880
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:2-8°C
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB467778-1 g |
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine, min. 95%; . |
42869-47-6 | 1g |
€128.10 | 2023-04-21 | ||
TRC | B697200-100mg |
6-Bromo-2-methyl-1h-imidazo[4,5-b]pyridine |
42869-47-6 | 100mg |
$ 64.00 | 2023-04-18 | ||
Enamine | EN300-81976-0.1g |
6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine |
42869-47-6 | 95% | 0.1g |
$21.0 | 2023-06-14 | |
Chemenu | CM111842-250mg |
6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine |
42869-47-6 | 95+% | 250mg |
$87 | 2021-08-06 | |
Matrix Scientific | 122948-1g |
6-Bromo-2-methyl-4H-imidazo[4,5-b]pyridine, 95+% |
42869-47-6 | 95+% | 1g |
$182.00 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 064601-500mg |
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine |
42869-47-6 | 500mg |
3851.0CNY | 2021-07-07 | ||
eNovation Chemicals LLC | Y1105393-5g |
6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine |
42869-47-6 | 95% | 5g |
$510 | 2024-07-23 | |
TRC | B697200-1g |
6-Bromo-2-methyl-1h-imidazo[4,5-b]pyridine |
42869-47-6 | 1g |
$ 161.00 | 2023-04-18 | ||
Fluorochem | 048794-5g |
6-Bromo-2-methylimidazo[4,5-b]pyridine |
42869-47-6 | 95% | 5g |
£34.00 | 2022-02-28 | |
Fluorochem | 048794-25g |
6-Bromo-2-methylimidazo[4,5-b]pyridine |
42869-47-6 | 95% | 25g |
£102.00 | 2022-02-28 |
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine Related Literature
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
Additional information on 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
Introduction to 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine (CAS No. 42869-47-6)
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 42869-47-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, featuring a brominated imidazopyridine core, serves as a versatile scaffold for the development of novel bioactive molecules. The presence of both bromine and methyl substituents enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery programs.
The imidazo[4,5-b]pyridine moiety is a prominent pharmacophore in modern medicinal chemistry, known for its ability to interact with various biological targets. Compounds containing this scaffold have been explored for their potential in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing more complex molecular architectures.
The 2-methyl substituent at the pyridine ring contributes to the overall electronic properties of the molecule, influencing its binding affinity and metabolic stability. This structural feature is particularly important in drug design, as it can modulate the compound's pharmacokinetic profile. Recent studies have highlighted the significance of optimizing such substituents to achieve desired pharmacological effects while minimizing off-target interactions.
In the context of contemporary drug discovery, 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine has been utilized as a key building block in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular signaling pathways and are often implicated in various diseases. By designing molecules that disrupt or modulate these interactions, researchers aim to develop therapeutic agents with high specificity and efficacy. The brominated imidazopyridine core has proven particularly effective in this regard, enabling the creation of potent PPI inhibitors.
Moreover, this compound has found applications in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is associated with numerous diseases, most notably cancer. The imidazo[4,5-b]pyridine scaffold has been shown to bind to ATP-binding pockets of kinases, thereby inhibiting their activity. The bromine atom at the 6-position allows for further derivatization to improve binding affinity and selectivity against specific kinases.
Recent advancements in computational chemistry have further enhanced the utility of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine as a lead compound. Molecular docking studies have been employed to predict binding modes and optimize molecular interactions with target proteins. These computational approaches have accelerated the drug discovery process by allowing researchers to screen large libraries of compounds virtualy before conducting experimental validations.
The synthesis of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the condensation of 2-amino-5-bromopyridine with methyl acetoacetate under basic conditions to form the imidazopyridine core. Subsequent functionalization steps can then be performed to introduce additional substituents or modify existing ones.
In conclusion,6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine (CAS No. 42869-47-6) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique scaffold and reactivity make it an invaluable tool for developing novel bioactive molecules targeting various diseases. As our understanding of biological systems continues to evolve,the demand for innovative chemical tools like this compound will only grow.
42869-47-6 (6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine) Related Products
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 152840-81-8(Valine-1-13C (9CI))
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 42464-96-0(NNMTi)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
